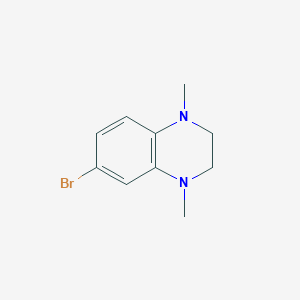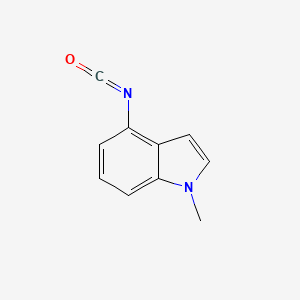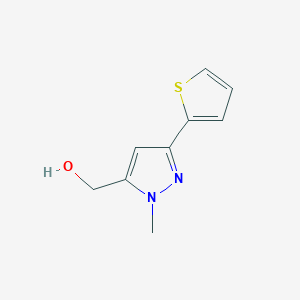![molecular formula C17H30N2O B1288127 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol CAS No. 924868-92-8](/img/structure/B1288127.png)
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a multifunctional molecule that has been the subject of various studies due to its potential applications in different fields. The molecule contains a benzene ring substituted with dimethylamino)methyl groups and an alkyl chain, which can interact with various metals and organic moieties to form complexes or undergo chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2,6-bis(benzimidazolyl)-4-methylphenol was achieved through a condensation reaction at room temperature, starting from 2,6-diformyl-4-methylphenol and o-phenylenediamine, which suggests that similar methods could be applied to synthesize the compound . Additionally, the synthesis of sterically hindered phosphine derivatives, as described in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, indicates that the substitution of the benzene ring with bulky groups is feasible and can be achieved through nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the X-ray diffraction study of a zwitterionic Zn(II) complex with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, revealed a mononuclear zincate complex with a distorted tetrahedral coordination . This suggests that the compound of interest may also form stable complexes with metals, potentially adopting interesting geometries.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated, showing that these molecules can participate in various reactions. The formation of luminescent chelates with europium(III) indicates that the compound may also form chelates with lanthanides or other metals, which could be of interest in the development of new materials or sensors . Moreover, the synthesis of bis-DCM type dyes from related compounds implies that the compound could be used as a precursor for the synthesis of organic dyes with potential applications in organic light-emitting diodes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. The stability of the Zn(II) complexes in solution, as indicated by NMR spectroscopy, suggests that the compound of interest may also form stable complexes that retain their structure in solution . The luminescent properties of related compounds, as well as their electrochemical properties, have been studied, which could provide insights into the properties of the compound .
Scientific Research Applications
Synthesis and Characterization
- 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol is involved in the synthesis of various complex compounds. For example, it is used in the one-pot synthesis of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide, characterized by IR and X-Ray crystallography (Wen, 2011).
- It is also used in the synthesis of lithium and sodium phenolates, studied through variable-temperature NMR spectroscopy and cryoscopic molecular weight measurements, with their structures determined by X-ray diffraction (Koten et al., 1993).
Catalysis and Polymerization
- The compound plays a role in catalytic processes. For instance, certain derivatives of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol have shown excellent catalytic activity in vinyl polymerization of norbornene (Jana & Mani, 2018).
- It is also involved in the formation of mixed aryl-, alkyl-lithium aggregates, which are significant in the field of organometallic chemistry (Donkervoort et al., 1998).
Luminescence and Electrochemical Studies
- Derivatives of this compound have been used to form luminescent chelates with europium(III), exhibiting unique structural properties and long lifetimes of sensitized transitions (Latva, Kulmala & Haapakka, 1996).
- Electrochemical properties of complexes involving this compound have been studied, indicating various applications in materials science (Mahalakshmy et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-7-13(2)8-14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAVSICFFZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209854 |
Source


|
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924868-92-8 |
Source


|
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)







